(2S)-2-amino-4-methyl-4-pentenoic acid
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Description
(2S)-2-amino-4-methyl-4-pentenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that leucine, a closely related compound, interacts with the mtorc1 signaling pathway . This pathway plays a crucial role in regulating protein synthesis and cell growth .
Mode of Action
Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
Biochemical Pathways
Leucine, a similar compound, is known to modulate the mtor cell signaling pathway . This pathway is crucial for protein synthesis and muscle growth .
Pharmacokinetics
It is known that the compound is soluble in dmf , which could potentially influence its bioavailability.
Result of Action
Leucine, a similar compound, has been shown to promote muscle growth and metabolic health in animals and humans .
Action Environment
It is known that the compound should be stored at temperatures below -15°c , suggesting that temperature could influence its stability.
Properties
IUPAC Name |
(2S)-2-amino-4-methylpent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWDKROPVYJBH-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426469 |
Source
|
Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87392-13-0 |
Source
|
Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of (2S)-2-amino-4-methyl-4-pentenoic acid in the production of luminmide?
A1: this compound is a non-proteinogenic amino acid that serves as a building block in the biosynthesis of luminmide. Luminmide is a cyclic nonribosomal peptide produced by certain bacteria. While the exact biological function of luminmide is still under investigation, it belongs to a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties. The study by [] investigated the incorporation of this compound, alongside other natural and synthetic analogs, into luminmide by engineered E.coli to understand the flexibility of the biosynthetic pathway and potentially generate novel luminmide derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.